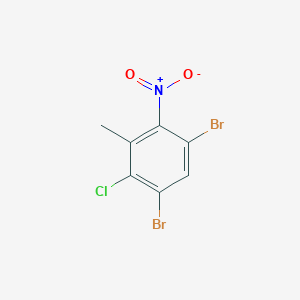

2-Chloro-3,5-dibromo-6-nitrotoluene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H4Br2ClNO2 |

|---|---|

Molecular Weight |

329.37 g/mol |

IUPAC Name |

1,5-dibromo-2-chloro-3-methyl-4-nitrobenzene |

InChI |

InChI=1S/C7H4Br2ClNO2/c1-3-6(10)4(8)2-5(9)7(3)11(12)13/h2H,1H3 |

InChI Key |

FRJPFDXIGQQIFX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC(=C1Cl)Br)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity of 2 Chloro 3,5 Dibromo 6 Nitrotoluene and Analogues

Nucleophilic Aromatic Substitution (S_NAr) Pathways in Halogenated Nitroaromatics

Nucleophilic aromatic substitution (S_NAr) is a primary reaction pathway for halogenated nitroaromatic compounds. This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group restores the aromaticity of the ring.

The presence of multiple electron-withdrawing groups, such as the nitro group and halogen atoms, significantly activates the aromatic ring of 2-Chloro-3,5-dibromo-6-nitrotoluene towards nucleophilic attack. The nitro group, in particular, strongly deactivates the ring for electrophilic attack and activates it for nucleophilic substitution, especially at the ortho and para positions, by stabilizing the negatively charged Meisenheimer intermediate through resonance.

In this compound, the nitro group is ortho to the chlorine atom and para to a bromine atom. This positioning makes the carbon atom attached to the chlorine a highly electrophilic center and a prime target for nucleophilic attack. While the bromine atoms also contribute to the electron deficiency of the ring, the chlorine atom is generally a better leaving group in S_NAr reactions involving halogens other than fluorine.

The regioselectivity of S_NAr reactions on polysubstituted benzenes is a complex phenomenon. For instance, in the reaction of 1-bromo-2-chloro-3,5-dinitrobenzene (B3065535) with nucleophiles, the outcome can be influenced by the nature of the nucleophile and the solvent. researchgate.netwikipedia.org This suggests that in this compound, the site of nucleophilic attack could also be subject to such influences.

Table 1: Influence of Substituents on S_NAr Reactivity

| Substituent | Electronic Effect | Influence on S_NAr |

| Nitro (-NO2) | Strong electron-withdrawing | Strongly activating, stabilizes Meisenheimer complex |

| Halogens (-Cl, -Br) | Inductive electron-withdrawing | Activating, serve as leaving groups |

| Methyl (-CH3) | Electron-donating | Deactivating |

This table provides a generalized overview of the influence of different substituents on the rate of nucleophilic aromatic substitution.

Detailed mechanistic studies on analogues of this compound, such as 2-chloro-3,5-dinitropyridine (B146277), have provided valuable insights into the S_NAr mechanism. The reaction of 2-chloro-3,5-dinitropyridine with various anilines has been shown to proceed via a two-stage mechanism with the formation of a Meisenheimer-type intermediate being the rate-determining step. commonorganicchemistry.com The reaction rates are sensitive to the electronic properties of the nucleophile, with more electron-rich anilines reacting faster.

Kinetic studies on similar systems have highlighted the importance of the leaving group, the nucleophile, and the solvent in determining the reaction outcome. For many activated aryl halides, the rate-limiting step is the initial attack of the nucleophile to form the intermediate carbanion. libretexts.org

Electron Transfer (ET) and Radical Pathways in α-Halogenated Nitrotoluenes

While S_NAr is a common pathway, electron transfer (ET) processes can also occur, particularly in α-halogenated nitrotoluenes. These reactions often involve the formation of radical anions and can lead to different product distributions compared to the S_NAr mechanism. The reaction of p-nitrotoluene with bases, for example, has been shown to involve both proton-transfer and electron-transfer processes. acs.org

For this compound, the presence of the nitro group makes it susceptible to single-electron reduction to form a radical anion. The subsequent fate of this radical anion would depend on the reaction conditions and could involve fragmentation or further reaction.

Electrophilic Substitution Reactivity in Highly Substituted Toluenes

Electrophilic aromatic substitution (S_EAr) on the ring of this compound is expected to be significantly retarded. The cumulative electron-withdrawing effects of the nitro and halogen substituents strongly deactivate the benzene (B151609) ring towards attack by electrophiles. wikipedia.orglibretexts.org

The methyl group is an activating group and directs incoming electrophiles to the ortho and para positions. However, in this heavily substituted molecule, all these positions are already occupied. Therefore, any further electrophilic substitution would require harsh reaction conditions and would likely be non-selective, if it occurs at all. The directing effects of the existing substituents are summarized in the table below.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

| -CH3 | Activating | Ortho, Para |

| -Cl | Deactivating | Ortho, Para |

| -Br | Deactivating | Ortho, Para |

| -NO2 | Deactivating | Meta |

This table illustrates the directing influence of individual substituents on the benzene ring during electrophilic aromatic substitution.

Reduction Mechanisms of Nitro Groups in Halogenated Aromatic Frameworks

The reduction of the nitro group is a fundamental transformation of nitroaromatic compounds, leading to the corresponding anilines which are valuable synthetic intermediates. numberanalytics.com A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation and metal/acid combinations. commonorganicchemistry.commasterorganicchemistry.com

Catalytic hydrogenation is a common method for the reduction of nitro groups. However, in halogenated nitroaromatics, this reaction can be accompanied by hydrodehalogenation, where a halogen atom is replaced by a hydrogen atom. researchgate.net The tendency for dehalogenation depends on the nature of the halogen, the catalyst, and the reaction conditions.

For a molecule like this compound, the selective reduction of the nitro group without removing the halogen atoms presents a significant challenge. The choice of catalyst is crucial. For instance, palladium-based catalysts are highly active for hydrogenation but can also promote dehalogenation. commonorganicchemistry.com In contrast, catalysts like platinum on charcoal, sometimes in the presence of inhibitors like thiophene, have been used to suppress dechlorination in the reduction of chloronitrobenzenes. google.com The use of Raney nickel is also often preferred for substrates where dehalogenation is a concern. commonorganicchemistry.com

The mechanism of nitro group reduction is complex and is believed to proceed through several intermediates, including nitroso and hydroxylamine (B1172632) species. orientjchem.org The presence of bulky ortho substituents, as in this compound, can sterically hinder the approach of the nitro group to the catalyst surface, potentially affecting the reaction rate. acs.org

Role of Catalyst Systems in Selective Reduction

The selective reduction of nitroaromatic compounds to their corresponding amines is a pivotal transformation in organic synthesis, crucial for the production of dyes, pharmaceuticals, and agrochemicals. For a polysubstituted compound like this compound, achieving chemoselectivity—the reduction of the nitro group without affecting the chloro and bromo substituents—is a significant challenge. This necessitates the use of sophisticated catalyst systems that can operate under mild conditions with high selectivity.

Various catalytic systems have been developed for the selective reduction of nitroarenes, offering alternatives to classical methods that often require harsh conditions and stoichiometric reductants. wikipedia.org These modern systems frequently employ transition metal catalysts and a hydrogen source.

Catalytic Hydrogenation: This is a widely used industrial method. Catalysts typically involve noble metals such as palladium, platinum, or rhodium supported on carbon. wikipedia.org For instance, catalytic hydrogenation using palladium-on-carbon (Pd/C) is a common choice. However, in the case of halogenated nitroaromatics, there is a risk of hydrodehalogenation, where the carbon-halogen bonds are cleaved. The choice of catalyst, solvent, and reaction conditions is critical to minimize this side reaction.

Transfer Hydrogenation: This method offers a safer alternative to using gaseous hydrogen. It employs a hydrogen donor molecule, such as hydrazine (B178648) hydrate (B1144303) or formic acid, in the presence of a catalyst. researchgate.net Recent research has highlighted the efficacy of systems like nickel-acetylacetonate (Ni(acac)₂) with polymethylhydrosiloxane (B1170920) (PMHS) for the chemoselective transfer hydrogenation of nitro compounds. rsc.org This system has shown excellent tolerance for sensitive functional groups, including halogens, esters, and nitriles, suggesting its potential applicability for the selective reduction of this compound. rsc.org

Metal Nanoparticles and Metal-Organic Frameworks (MOFs): Advanced catalytic systems involving magnetically recoverable cobalt-cobalt boride (Co-Co₂B) nanocomposites and zirconium-based MOFs supporting a salicylaldimine-cobalt(II) complex have demonstrated high activity and selectivity. researchgate.netnih.gov The Co-Co₂B system, for example, can utilize sodium borohydride (B1222165) or hydrazine hydrate as a hydrogen source and has been successful in reducing a variety of substituted nitroaromatics. researchgate.net The zirconium-MOF catalyst, Salim-UiO-Co, has shown remarkable chemoselectivity in the reduction of both aromatic and aliphatic nitro compounds using phenylsilane (B129415) as the reductant, with excellent tolerance for functional groups like aldehydes, ketones, and nitriles. nih.gov This catalyst could be recycled and reused multiple times without a significant loss of activity. nih.gov

The table below summarizes various catalyst systems and their applicability to the selective reduction of substituted nitroarenes, which could be analogous to this compound.

| Catalyst System | Hydrogen Source | Key Features | Potential for Halogenated Nitroarenes |

| Palladium-on-Carbon (Pd/C) | H₂ gas | Widely used, high activity | Risk of hydrodehalogenation |

| Nickel-acetylacetonate (Ni(acac)₂) / PMHS | Polymethylhydrosiloxane (PMHS) | Excellent chemoselectivity, mild conditions | High tolerance for sensitive functional groups |

| Co-Co₂B Nanocomposites | NaBH₄ or N₂H₄·H₂O | Magnetically recoverable, chemoselective | Effective for various substituted nitroaromatics |

| Salim-UiO-Co (Zr-MOF) | Phenylsilane | High recyclability, broad substrate scope | Excellent tolerance for diverse functional groups |

Thermal Decomposition Mechanisms of Substituted Nitrotoluenes (Theoretical Studies)

Theoretical studies, primarily using density functional theory (DFT), have been instrumental in elucidating the complex thermal decomposition mechanisms of substituted nitrotoluenes. nih.govacs.org These studies provide critical insights into the initial steps of decomposition, which are crucial for assessing the thermal stability and potential hazards of these energetic materials. For o-nitrotoluene and its derivatives, two primary competing pathways have been identified as the most energetically favorable initial decomposition reactions. nih.govacs.org

C-NO₂ Bond Homolysis vs. C-H Alpha Attack Pathways

The thermal decomposition of substituted o-nitrotoluenes is generally initiated by one of two competing mechanisms: the direct homolytic cleavage of the carbon-nitro (C-NO₂) bond or a more intricate process starting with a C-H alpha attack. nih.govacs.org

C-NO₂ Bond Homolysis: This pathway involves the direct dissociation of the C-NO₂ bond, yielding an aryl radical and a nitrogen dioxide molecule (NO₂). nih.govacs.org This is a common primary decomposition step for many nitroaromatic compounds. scispace.comicm.edu.pl For m- and p-nitrotoluene, C-NO₂ bond cleavage is a significant initial decomposition channel. polyu.edu.hk

C-H Alpha Attack: This mechanism is particularly relevant for o-nitrotoluene and its derivatives. nih.govacs.org It is a more complex process initiated by an intramolecular hydrogen transfer from the methyl group to the nitro group, proceeding through a six-membered ring transition state. This leads to the formation of an aci-nitro intermediate (nitronic acid), which subsequently rearranges and eliminates a water molecule to form an anthranil (B1196931) (2,1-benzisoxazole) derivative. nih.gov Theoretical studies have shown that for o-nitrotoluene and many of its substituted analogues, this C-H alpha attack pathway is the rate-limiting step and is often the major decomposition channel. nih.govacs.org

For o-nitrotoluene itself, the C-H alpha attack is the predominant decomposition pathway. nih.govacs.org However, as the temperature increases, the C-NO₂ bond dissociation becomes more significant. polyu.edu.hk

Impact of Substituent Effects on Decomposition Energetics

The nature and position of substituents on the aromatic ring have a profound impact on the energetics of the decomposition pathways, thereby influencing the competition between C-NO₂ bond homolysis and C-H alpha attack. nih.govacs.org

Theoretical studies on a series of substituted o-nitrotoluenes have revealed that the Gibbs activation energy for the C-H alpha attack pathway remains relatively constant, typically in the range of 40-44 kcal/mol, irrespective of the substituent. nih.govacs.org This suggests that the electronic effects of the substituents have a minimal influence on this particular reaction pathway.

In contrast, the Gibbs activation energies for the C-NO₂ bond homolysis show a much wider variation, ranging from 46 to 60 kcal/mol. nih.govacs.org This variation is strongly correlated with the electron-donating or electron-withdrawing properties of the substituents. nih.govacs.orgacs.org A strong correlation has been observed between the C-NO₂ homolysis Gibbs activation energies and the Hammett parameters (σ), which quantify the electronic influence of substituents. nih.govacs.org Electron-donating groups tend to lower the activation energy for C-NO₂ bond cleavage, while electron-withdrawing groups increase it.

Despite the significant influence of substituents on the C-NO₂ bond homolysis, theoretical studies have concluded that for the studied o-nitrotoluene derivatives, the C-H alpha attack remains the major decomposition channel. nih.govacs.org This highlights the complexity of the decomposition process and cautions against characterizing the energetic properties of such molecules based solely on C-NO₂ homolysis. nih.govacs.org

The following table presents theoretical data on the Gibbs activation energies for the two competing decomposition pathways for o-nitrotoluene and some of its derivatives.

| Compound | C-H Alpha Attack ΔG‡ (kcal/mol) | C-NO₂ Homolysis ΔG‡ (kcal/mol) | Major Decomposition Channel |

| o-Nitrotoluene | ~40-44 | ~46-60 | C-H Alpha Attack nih.govacs.org |

| Substituted o-Nitrotoluenes | ~40-44 | Varies (46-60) | C-H Alpha Attack nih.govacs.org |

Note: The values are approximate ranges derived from theoretical studies.

For this compound, the presence of multiple halogen substituents (chloro and bromo), which are electron-withdrawing, would be expected to increase the activation energy for C-NO₂ bond homolysis. However, based on the trends observed for other substituted o-nitrotoluenes, the C-H alpha attack pathway would likely remain the dominant initial step in its thermal decomposition.

Spectroscopic Characterization and Structural Elucidation of 2 Chloro 3,5 Dibromo 6 Nitrotoluene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

¹H NMR Data and Proton Environment Analysis

A ¹H NMR spectrum for 2-Chloro-3,5-dibromo-6-nitrotoluene would be expected to show distinct signals corresponding to the aromatic proton and the protons of the methyl group. The chemical shift (δ) of the lone aromatic proton would be influenced by the cumulative electron-withdrawing effects of the nitro, chloro, and bromo substituents. The methyl group protons would appear as a singlet, with a chemical shift influenced by the adjacent nitro and chloro groups. However, no experimental or simulated ¹H NMR data for this compound has been found in the public domain.

¹³C NMR Data and Carbon Skeletal Elucidation

The ¹³C NMR spectrum is crucial for mapping the carbon framework of a molecule. For this compound, distinct signals would be anticipated for each of the seven carbon atoms: the six aromatic carbons and the one methyl carbon. The chemical shifts of the aromatic carbons would be significantly affected by the attached substituents (Cl, Br, NO₂). Specifically, carbons bonded to the halogens would exhibit shifts influenced by their electronegativity and heavy atom effects, while the carbon attached to the nitro group would be expected at a downfield position. The methyl carbon signal would also be identifiable. Regrettably, no specific ¹³C NMR data for this compound is currently available.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and FT-Raman Analysis

Vibrational spectroscopy techniques like FT-IR and FT-Raman are instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

Identification of Characteristic Functional Group Vibrations (Nitro, Halogens)

In the FT-IR and FT-Raman spectra of this compound, characteristic bands would confirm the presence of its key functional groups. The nitro group (NO₂) would be expected to produce strong asymmetric and symmetric stretching vibrations, typically in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The carbon-halogen bonds (C-Cl and C-Br) would also have characteristic stretching vibrations, although these often appear in the fingerprint region and can be harder to assign definitively without comparative analysis. No recorded FT-IR or FT-Raman spectra for this compound could be sourced.

Conformational Analysis via Vibrational Modes

Detailed analysis of the vibrational modes, often aided by computational modeling, can provide insights into the conformational preferences of the molecule, such as the orientation of the nitro group relative to the benzene (B151609) ring and the methyl group. This type of analysis relies on the availability of high-quality spectral data, which is currently lacking for this compound.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and clues about its structure. The high-resolution mass spectrum would provide the exact mass of the molecular ion, confirming its elemental composition (C₇H₄Br₂ClNO₂). The fragmentation pattern would likely involve the loss of the nitro group, halogens, or the methyl group, providing further structural evidence. Unfortunately, no mass spectral data for this compound is available in surveyed databases.

While the outlined spectroscopic techniques are standard for the characterization of a novel or known compound, there is currently no available data to populate these sections for this compound. The generation of a detailed, scientifically accurate article on its spectroscopic properties is therefore not feasible at this time.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

For the analysis of this compound in complex matrices, or for non-volatile related impurities, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. LC-MS is particularly useful for separating mixtures of compounds with varying polarities. researchgate.netnih.gov

Coupling the HPLC to a mass spectrometer allows for the sensitive detection and identification of the eluted compounds. Electrospray ionization (ESI) is a common ionization technique used in LC-MS. However, neutral nitroaromatic compounds can exhibit poor ionization efficiency with ESI. In such cases, atmospheric pressure chemical ionization (APCI) might provide better sensitivity.

Table 2: Predicted LC-MS Parameters for this compound

| Parameter | Predicted Condition/Value |

| LC Mode | Reversed-Phase HPLC |

| Stationary Phase | C18 or similar nonpolar phase |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Detected Ion | [M+H]⁺ (in positive ion mode) or [M-H]⁻ (in negative ion mode) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be due to the presence of chromophores, primarily the nitrated and halogenated benzene ring.

The UV-Vis spectrum of this compound is expected to be complex due to the multiple substituents on the benzene ring, which can influence the energy of the electronic transitions. The nitro group is a strong chromophore, and its presence typically leads to absorption bands in the UV region. For example, 2-nitrotoluene (B74249) exhibits a weak, broad absorption. researchgate.net The presence of chlorine and bromine atoms, which are auxochromes, will likely cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted nitrotoluene.

The electronic spectrum is expected to show multiple absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons in the aromatic system. The n → π* transitions, usually of lower intensity, involve the excitation of non-bonding electrons from the oxygen atoms of the nitro group. The exact position and intensity of these absorption bands would need to be determined experimentally.

Table 3: Predicted UV-Vis Spectroscopic Data for this compound

| Transition Type | Predicted Absorption Region (λmax) | Description |

| π → π | 200-300 nm | High-intensity bands associated with the aromatic system. |

| n → π | >300 nm | Lower-intensity band associated with the nitro group. |

Note: The predicted absorption regions are based on the general spectroscopic properties of substituted nitroaromatics and are subject to experimental verification.

Crystallographic Analysis and Intermolecular Interactions

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

The precise arrangement of atoms and molecules in the solid state is fundamental to understanding a compound's physical and chemical properties. Single-crystal X-ray diffraction is the definitive technique for elucidating this three-dimensional structure. However, to date, no such analysis has been reported for 2-Chloro-3,5-dibromo-6-nitrotoluene.

Crystal System and Space Group Determination

A crucial first step in crystallographic analysis is the determination of the crystal system and space group, which describe the symmetry of the unit cell and the arrangement of molecules within it. This information is obtained from the diffraction pattern of a single crystal. Without experimental data, the crystal system—be it triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, or cubic—and the specific space group of this compound remain unknown.

Molecular Conformation and Dihedral Angle Analysis

Single-crystal X-ray diffraction would also reveal the precise molecular conformation of this compound. This includes the planarity of the benzene (B151609) ring and the orientation of its various substituents. A key aspect of this analysis would be the determination of the dihedral angle of the nitro group relative to the plane of the aromatic ring. Steric hindrance from the adjacent chloro and methyl groups would likely influence this angle, causing the nitro group to twist out of the plane to minimize repulsive interactions. The precise bond lengths, bond angles, and torsion angles would provide a complete geometric description of the molecule in the solid state.

Elucidation of Supramolecular Interactions in Crystalline Architectures

The way in which individual molecules of this compound would pack together in a crystal is dictated by a variety of non-covalent interactions. A detailed understanding of these interactions is key to comprehending the supramolecular chemistry of the compound.

Halogen Bonding Interactions in Polyhalogenated Systems

Given the presence of both chlorine and bromine atoms, this compound has the potential to form halogen bonds. These are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The analysis of the crystal structure would be critical in identifying the presence and nature of any such Br···O, Cl···O, Br···N, or Cl···N interactions, which could play a significant role in the crystal packing.

π-Stacking and Aromatic Interactions

The aromatic nature of the toluene (B28343) backbone suggests that π-stacking interactions could be a feature of the crystal structure of this compound. These interactions, arising from the overlap of π-orbitals of adjacent aromatic rings, can be either face-to-face or edge-to-face. A detailed crystallographic study would be necessary to determine the presence, geometry, and energetic contribution of any such π-stacking or other aromatic interactions to the stability of the crystalline architecture.

Hydrogen Bonding (Classical and Non-Classical)

While classical hydrogen bonds, such as O-H···O or N-H···O, are absent in the molecular structure of this compound, the crystal packing is expected to be significantly influenced by a network of non-classical hydrogen bonds. These weaker, yet structurally significant, interactions involve carbon-hydrogen donors and a variety of acceptors present in the molecule.

The primary non-classical hydrogen bonds anticipated to play a role are of the C-H···O type. The hydrogen atoms of the methyl group and the aromatic ring can act as donors, while the electronegative oxygen atoms of the nitro group serve as acceptors. The geometry of these interactions is a critical factor in their strength and influence on the crystal packing. For instance, in related nitroaromatic compounds, the dihedral angle of the nitro group relative to the benzene ring can be substantial, a result of steric hindrance from adjacent substituents. This twisting of the nitro group can affect the accessibility of its oxygen atoms for hydrogen bonding.

Furthermore, weak C-H···halogen hydrogen bonds are also plausible. The chlorine and bromine atoms, with their lone pairs of electrons, can function as weak hydrogen bond acceptors. The hydrogen atoms of the methyl group are the most likely donors for these interactions. The presence and nature of these C-H···O and C-H···halogen bonds are crucial in the formation of supramolecular assemblies, often leading to the formation of chains or layers within the crystal structure.

Influence of Halogen Position and Nature on Crystal Packing

The substitution of the toluene backbone with one chlorine and two bromine atoms at specific positions, alongside a nitro group, has a profound impact on the crystal packing of this compound. The nature and position of these halogen atoms introduce several key intermolecular interactions that dictate the three-dimensional architecture of the crystal.

Halogen bonding is a significant directional interaction that is expected to be prominent in the crystal structure. nih.gov These interactions occur between an electrophilic region on one halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. In this compound, several types of halogen bonds are possible, including Br···O, Cl···O, Br···Br, and Br···Cl interactions. The nitro group, being a good halogen bond acceptor, is likely to be involved in Br···O and Cl···O bonds. nih.gov The relative strength and geometry of these interactions will depend on the specific steric and electronic environment of each halogen atom.

The presence of both bromine and chlorine allows for a comparative analysis of their influence. Bromine, being larger and more polarizable than chlorine, generally forms stronger halogen bonds. researchgate.net The positioning of the two bromine atoms at the 3 and 5 positions and the chlorine atom at the 2-position relative to the nitro group at the 6-position will create a specific electrostatic surface on the molecule, guiding the formation of these directional interactions. This can lead to distinct packing motifs compared to isomers or compounds with different halogen substitutions. Studies on other halogenated compounds have shown that the interplay between different halogen···halogen and halogen···other-atom interactions is a determining factor in the resulting crystal form. researchgate.net

Computational Chemistry and Theoretical Studies of 2 Chloro 3,5 Dibromo 6 Nitrotoluene

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic structure and properties of organic molecules. A typical DFT study of 2-Chloro-3,5-dibromo-6-nitrotoluene would involve a systematic approach to unravel its molecular and electronic characteristics.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For this compound, this would involve minimizing the energy of the molecule with respect to all its atomic coordinates. Given the presence of a methyl (-CH₃) and a nitro (-NO₂) group attached to the benzene (B151609) ring, different rotational orientations (conformations) of these groups relative to the ring and to each other are possible.

A thorough conformational analysis would be necessary to identify the global minimum on the potential energy surface, which corresponds to the most stable conformer. This process involves systematically rotating the C-C bond of the methyl group and the C-N bond of the nitro group and performing geometry optimizations for each starting conformation. The results would reveal the energetically preferred orientation of the substituents, influenced by steric hindrance and electronic interactions between the chloro, bromo, nitro, and methyl groups.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | Value | ||

| C-Br (at C3) | Value | ||

| C-Br (at C5) | Value | ||

| C-N | Value | ||

| N-O | Value | ||

| C-C (ring) | Average Value | ||

| C-C (methyl) | Value | ||

| C-H (methyl) | Average Value | ||

| ∠C-C-Cl | Value | ||

| ∠C-C-Br | Value | ||

| ∠C-C-N | Value | ||

| ∠O-N-O | Value | ||

| ∠H-C-H | Average Value | ||

| Dihedral(C-C-N-O) | Value | ||

| Dihedral(C-C-C-CH₃) | Value | ||

| Note: This table presents a template of expected data. Actual values would be derived from DFT calculations. |

Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the various modes of molecular motion, such as bond stretching, bending, and torsional movements. The calculation of the second derivatives of the energy with respect to the atomic positions yields a Hessian matrix, and its diagonalization gives the vibrational frequencies.

The predicted frequencies are crucial for several reasons. Firstly, the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. Secondly, the calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra, if available, to validate the accuracy of the computational method and the determined geometry. The analysis of the vibrational modes allows for the assignment of specific spectral bands to particular functional groups and types of atomic motion within the molecule.

The electronic properties of a molecule are key to understanding its reactivity. DFT calculations provide access to the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

The electron density distribution reveals how electrons are spread throughout the molecule. This can highlight regions of high and low electron concentration. A more intuitive tool for understanding reactivity is the Molecular Electrostatic Potential (MESP). The MESP map visualizes the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MESP would likely show negative potential around the oxygen atoms of the nitro group and a more positive potential near the hydrogen atoms of the methyl group and potentially around the halogen atoms due to sigma-hole effects.

From the calculated vibrational frequencies, it is possible to compute various thermodynamic properties of the molecule at a given temperature and pressure using statistical mechanics. These properties include heat capacity (Cv), entropy (S), and the change in enthalpy (ΔH). These calculated values provide a theoretical understanding of the molecule's thermal behavior and can be valuable for predicting its stability and behavior in different environments.

Table 2: Hypothetical Calculated Thermodynamic Properties of this compound at 298.15 K

| Property | Value | Unit |

| Heat Capacity (Cv) | Value | J/(mol·K) |

| Entropy (S) | Value | J/(mol·K) |

| Enthalpy Change (ΔH) | Value | kJ/mol |

| Note: This table is illustrative. The actual values would be obtained from frequency calculations. |

Natural Bond Orbital (NBO) analysis is a powerful tool for analyzing the electronic structure in a way that aligns with chemical intuition. It partitions the molecular wavefunction into localized orbitals that correspond to core electrons, lone pairs, and bonding and antibonding orbitals. NBO analysis provides insights into hybridization, donor-acceptor interactions (hyperconjugation), and the delocalization of electron density. For this compound, NBO analysis could quantify the interactions between the lone pairs of the halogen and oxygen atoms and the antibonding orbitals of the benzene ring, as well as the hyperconjugative effects of the methyl group.

Furthermore, NBO analysis provides a method for calculating the distribution of atomic charges. This reveals which atoms in the molecule are electron-deficient or electron-rich, which is fundamental to understanding its chemical behavior and intermolecular interactions.

Computational Modeling of Reaction Mechanisms

Beyond static molecular properties, computational chemistry can be employed to model the mechanisms of chemical reactions involving this compound. This would involve identifying potential reaction pathways, locating transition state structures, and calculating activation energies. For instance, one could investigate the mechanisms of nucleophilic aromatic substitution reactions, where one of the halogen atoms is replaced by a nucleophile. By mapping the potential energy surface of the reaction, computational modeling can determine the most likely reaction mechanism and predict reaction rates, providing a detailed, atomistic understanding of the molecule's chemical transformations.

Elucidation of Reaction Pathways and Transition States

A thorough search has not yielded any specific studies on the elucidation of reaction pathways or the characterization of transition states for reactions involving this compound. Research in this area would typically involve quantum chemical calculations to map out the potential energy surface for various reactions, such as nucleophilic aromatic substitution or reduction of the nitro group. The identification of transition state structures is fundamental to understanding the mechanistic steps of these transformations. Without dedicated computational studies, any proposed reaction mechanism for this compound remains purely speculative.

Calculation of Activation Energies and Reaction Energy Profiles

Similarly, there is no available data regarding the calculated activation energies or reaction energy profiles for this compound. Such calculations are essential for predicting the kinetics and thermodynamics of a chemical process. For instance, determining the energy barriers for different potential reactions could explain the regioselectivity and efficiency of synthetic transformations involving this molecule. The absence of this data precludes a quantitative understanding of its reactivity.

Solvation Effects in Reaction Dynamics

The influence of solvents on the reaction dynamics of this compound has not been computationally modeled. Solvation effects can significantly alter reaction rates and even change the preferred reaction pathway. Theoretical studies in this area would typically employ implicit or explicit solvent models to simulate the behavior of the compound in different solvent environments. This information is critical for optimizing reaction conditions in synthetic chemistry.

Predictive Modeling of Molecular Interactions and Aggregation Behavior

There are no published studies on the predictive modeling of molecular interactions or the aggregation behavior of this compound. Such models, often based on molecular dynamics simulations or other computational techniques, are vital for understanding the solid-state properties of a compound, including its crystal packing and potential for polymorphism. These interactions also play a crucial role in its behavior in biological systems and materials science applications.

Environmental Fate and Mechanistic Degradation Pathways

Environmental Occurrence and Distribution of Nitrotoluenes

Nitrotoluenes are not known to occur naturally. nih.gov Their presence in the environment is primarily a result of industrial activities. epa.gov They are used as intermediates in the synthesis of a wide range of products, including dyes, rubber chemicals, agricultural products, and explosives. nih.govnih.govinchem.orgmst.dk Consequently, nitrotoluenes can be released into the air and water during their manufacture and use. nih.govinchem.org

Effluents from manufacturing plants are a significant source of nitrotoluenes in surface and groundwater. nih.govinchem.org For instance, 2-nitrotoluene (B74249) has been detected in wastewater from facilities producing di- and trinitrotoluenes at concentrations up to 16,000 μg/L and in surface waters near former munitions plants. nih.gov Similarly, 2- and 4-nitrotoluenes have been found in major European rivers like the Waal, Maas, and Rhine. nih.gov Once released into aquatic environments, 2-nitrotoluene is susceptible to photochemical degradation, while volatilization and chemical hydrolysis are considered minor fate processes. nih.gov Its potential for bioaccumulation is low. nih.gov

In soil, a compound like 4-nitrotoluene (B166481) is expected to be resistant to chemical hydrolysis and oxidation. mst.dk It can, however, degrade under anaerobic conditions to form toluidine. mst.dk Its mobility in soil is expected to be moderate to high. mst.dk

Abiotic Transformation Processes in Aquatic and Atmospheric Environments

Besides biological degradation, halogenated nitroaromatics can be transformed by non-biological (abiotic) processes, particularly through reactions initiated by sunlight.

In aquatic and atmospheric environments, one of the most important abiotic degradation pathways for organic pollutants is oxidation by hydroxyl radicals (•OH). nih.govnih.gov The hydroxyl radical is a highly reactive species that can be generated photochemically, for example, through the photolysis of hydrogen peroxide (H₂O₂) or nitrate. nih.govrsc.org

The UV-H₂O₂ process is an advanced oxidation process used in water treatment that relies on the generation of •OH to degrade recalcitrant organic compounds, including nitroaromatics. rsc.org The hydroxyl radical can attack the aromatic ring of a nitrotoluene, leading to the formation of hydroxylated intermediates. nih.gov This initial attack can ultimately lead to ring cleavage and mineralization of the compound. The rate of reaction with hydroxyl radicals is influenced by the substituents on the aromatic ring; electron-withdrawing groups like the nitro group generally deactivate the ring towards electrophilic attack, but the reaction still proceeds. rsc.org The main degradation product of some nitropolycyclic aromatic hydrocarbons upon photochemical degradation is often a quinone. nih.gov

Hydrolysis Mechanisms

Hydrolysis is a chemical degradation pathway in which a molecule is cleaved into two parts by the addition of a water molecule. For a compound like 2-Chloro-3,5-dibromo-6-nitrotoluene, the susceptibility of its functional groups to hydrolysis under typical environmental conditions (pH 5-9) is a key determinant of its persistence.

The structure of this compound contains several substituents on the toluene (B28343) ring: a chloro group, two bromo groups, and a nitro group. The carbon-halogen bonds (C-Cl and C-Br) and the carbon-nitro bond (C-NO2) are the primary sites for potential hydrolytic attack.

Hydrolysis of Aryl Halides: Aromatic halides are generally resistant to hydrolysis under neutral or acidic conditions. The carbon-halogen bond in an aryl halide is stronger than in an alkyl halide due to the sp2 hybridization of the carbon and resonance effects. Nucleophilic substitution, the primary mechanism for hydrolysis, is disfavored. However, the presence of strongly electron-withdrawing groups, such as the nitro group (NO2), ortho and para to the halogen can activate the ring to nucleophilic aromatic substitution (SNAr).

In the case of this compound, the nitro group is ortho to the chloro group and meta to the bromo groups. This positioning significantly enhances the susceptibility of the chloro group to hydrolysis via an SNAr mechanism. The reaction would proceed through a Meisenheimer complex, a resonance-stabilized intermediate, with the hydroxyl ion (OH-) acting as the nucleophile. The bromo groups, being meta to the nitro group, are less activated and therefore less likely to undergo hydrolysis. While hydrolysis of aryl halides is generally a slow process, the electronic activation provided by the nitro group can make it a relevant degradation pathway for this compound, particularly under alkaline conditions.

Hydrolysis of Nitroaromatic Compounds: The nitro group itself is generally stable to hydrolysis under environmental conditions. While reduction of the nitro group is a major biotic and abiotic degradation pathway, direct hydrolytic cleavage of the C-NO2 bond is not considered a significant environmental fate process for most nitroaromatic compounds.

The following table summarizes the expected reactivity of the different functional groups in this compound towards hydrolysis.

| Functional Group | Position Relative to Nitro Group | Susceptibility to Hydrolysis | Probable Mechanism |

| Chloro | ortho | Enhanced | Nucleophilic Aromatic Substitution (SNAr) |

| Bromo | meta | Low | Nucleophilic Aromatic Substitution (SNAr) |

| Bromo | meta | Low | Nucleophilic Aromatic Substitution (SNAr) |

| Nitro | - | Very Low | Not a significant pathway |

Sorption, Mobility, and Persistence in Environmental Compartments

Sorption and Mobility: Sorption, the process by which a chemical binds to soil particles or sediments, is a critical factor in determining its mobility in the environment. For non-ionic organic compounds like this compound, sorption is primarily driven by partitioning into soil organic matter. The octanol-water partition coefficient (Kow) is a key parameter used to predict the extent of this partitioning. Halogenated aromatic compounds are generally hydrophobic and tend to have high Kow values, indicating a preference for organic phases over water.

A high sorption potential translates to low mobility in soil. This means that this compound is likely to be retained in the upper soil layers and is less likely to leach into groundwater. However, transport can still occur through erosion of contaminated soil particles.

The following table provides estimated environmental partitioning behavior based on the properties of similar halogenated and nitrated aromatic compounds.

| Environmental Compartment | Expected Behavior of this compound |

| Soil and Sediment | Strong sorption to organic matter, leading to accumulation. |

| Water | Low aqueous solubility, with a significant portion partitioning to suspended solids. |

| Air | Low volatility due to high molecular weight, limiting long-range atmospheric transport. |

| Biota | Potential for bioaccumulation in fatty tissues of organisms due to lipophilicity. |

Persistence: The persistence of an organic compound in the environment is a measure of the time it remains in a particular environmental compartment before being degraded by biotic or abiotic processes. Halogenated and nitrated aromatic compounds are often categorized as persistent organic pollutants (POPs) due to their resistance to degradation. diva-portal.org

The persistence of this compound is influenced by several factors:

Halogenation: The presence of chlorine and bromine atoms increases the stability of the aromatic ring, making it more resistant to microbial degradation. diva-portal.org

Nitro Group: The nitro group is electron-withdrawing and can be reduced under anaerobic conditions, which is a potential degradation pathway. However, under aerobic conditions, the nitro group can contribute to the recalcitrance of the molecule.

Multiple Substituents: The complex substitution pattern can sterically hinder enzymatic attack by microorganisms.

Application of Environmental Fate Models for Substituted Aromatic Compounds

Environmental fate models are valuable tools for predicting the distribution and persistence of chemicals in the environment, especially for compounds where extensive experimental data is lacking. These models use quantitative structure-activity relationships (QSARs) and other predictive methods based on a compound's physicochemical properties.

For a substituted aromatic compound like this compound, various models can be applied to estimate its environmental behavior.

Fugacity Models: Fugacity-based models, such as the Equilibrium Criterion (EQC) model, can predict the partitioning of a chemical between different environmental compartments (air, water, soil, sediment, biota) at equilibrium. The inputs for these models include key physicochemical properties like vapor pressure, water solubility, and the octanol-water partition coefficient (Kow). For this compound, these models would likely predict a high concentration in soil and sediment, consistent with its expected high Kow.

Degradation Models: Models can also be used to estimate the rates of various degradation processes.

Biodegradation Models: QSAR models for biodegradation can predict the likelihood and rate of microbial degradation based on the presence of certain functional groups and structural features. For this compound, the models would likely predict slow biodegradation due to the presence of multiple halogen and nitro substituents.

Hydrolysis Models: Hydrolysis rate constants can be estimated based on the presence of hydrolyzable functional groups and the influence of neighboring groups. As discussed in section 7.3.2, the model would predict an enhanced hydrolysis rate for the chloro group due to the ortho nitro group, particularly at higher pH values.

Atmospheric Degradation Models: Models like the Atmospheric Oxidation Program (AOPWIN™) can estimate the rate of reaction with hydroxyl radicals in the atmosphere, which is a primary degradation pathway for airborne organic compounds.

Mobility Models: Soil mobility can be predicted using models that estimate the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high predicted Koc for this compound would indicate low mobility.

The following table illustrates the types of data that can be generated by environmental fate models for a compound like this compound.

| Model Type | Predicted Parameter | Predicted Outcome for this compound |

| Fugacity Model (e.g., EQC) | Environmental Distribution | High partitioning to soil and sediment. |

| Biodegradation Model (e.g., BIOWIN™) | Biodegradation Rate | Slow to very slow biodegradation. |

| Hydrolysis Model (e.g., HYDROWIN™) | Hydrolysis Rate Constant | Slow, but enhanced at alkaline pH for the chloro group. |

| Atmospheric Oxidation Model (e.g., AOPWIN™) | Atmospheric Half-life | Relatively short half-life in the atmosphere if volatilized. |

| Soil Adsorption Model (e.g., KOCWIN™) | Soil Organic Carbon-Water Partitioning Coefficient (Koc) | High Koc value, indicating low mobility. |

These models, while providing valuable estimations, are subject to uncertainties and should be used in conjunction with available experimental data for analogous compounds to build a comprehensive environmental fate profile.

Synthetic Applications of 2 Chloro 3,5 Dibromo 6 Nitrotoluene As a Chemical Intermediate

Precursor in the Synthesis of Functionalized Aromatic Derivatives

The reactivity of 2-Chloro-3,5-dibromo-6-nitrotoluene makes it a promising starting material for the synthesis of a variety of functionalized aromatic derivatives. The nitro group is a key feature, as it can be readily reduced to an amino group. This transformation is a fundamental step in the synthesis of anilines, which are themselves crucial intermediates for a vast array of chemical products, including pharmaceuticals, agrochemicals, and dyes. numberanalytics.comnih.gov

The resulting 2-chloro-3,5-dibromo-6-aminotoluene would be a highly functionalized aniline (B41778) derivative. The amino group can undergo a wide range of subsequent reactions, such as diazotization followed by Sandmeyer or related reactions to introduce a variety of other functional groups (e.g., -OH, -CN, -F, -I). Furthermore, the amino group can be acylated, alkylated, or used in the formation of heterocyclic rings.

The halogen substituents (chlorine and bromine) also play a significant role. Although the nitro group deactivates the ring towards electrophilic substitution, it activates it for nucleophilic aromatic substitution (SNAr) reactions. numberanalytics.com The chlorine and bromine atoms can potentially be displaced by strong nucleophiles, allowing for the introduction of alkoxy, amino, or thioether moieties. The differential reactivity of the halogens could also potentially be exploited for selective substitution reactions under carefully controlled conditions.

Table 1: Potential Functional Group Transformations of this compound

| Initial Functional Group | Reagent/Condition | Resulting Functional Group | Potential Product Class |

| Nitro (-NO₂) | Fe/HCl, SnCl₂/HCl, or H₂/Catalyst | Amino (-NH₂) | Substituted Anilines |

| Halogen (-Cl, -Br) | Nucleophiles (e.g., RO⁻, R₂NH, RS⁻) | -OR, -NR₂, -SR | Functionalized Aromatics |

| Amino (-NH₂) from Nitro Reduction | NaNO₂, HX then CuX | -X (Halogen), -CN, -OH | Diverse Aromatic Derivatives |

Building Block in the Production of Complex Organic Molecules

The multiple reactive sites on this compound position it as a valuable building block for the assembly of more complex organic molecules. The halogen atoms are particularly suited for modern cross-coupling reactions, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation.

For instance, the bromine atoms could readily participate in Suzuki, Stille, or Heck coupling reactions. This would allow for the attachment of aryl, vinyl, or alkyl groups to the toluene (B28343) ring, significantly increasing the molecular complexity. The chlorine atom, being less reactive in such couplings, might remain intact, offering a handle for subsequent transformations. This differential reactivity is a key advantage in multistep syntheses.

The synthesis of biaryl compounds, which are common motifs in pharmaceuticals and materials science, could be envisioned through these cross-coupling strategies. Following the reduction of the nitro group, the resulting amino group could serve as a directing group or a point for further derivatization, leading to the construction of intricate heterocyclic systems.

Nitroaromatic compounds, including halogenated nitrotoluenes, serve as starting materials for the production of a wide range of industrial products like pesticides and pharmaceuticals. nih.gov For example, chloronitrobenzenes are used to create derivatives of anpirtoline, a non-opioid analgesic. nih.gov While no direct synthesis of a specific complex molecule from this compound is documented, its structure suggests it could be a precursor for novel compounds with potential biological activity or unique material properties.

Potential Applications in Materials Science (General Context of Nitro Compounds)

In the broader context of materials science, nitro compounds have established applications and offer potential for the development of new materials. researchgate.net Aromatic nitro compounds are known for their use in the synthesis of dyes and pigments. numberanalytics.com The chromophoric nature of the nitro group, often in conjunction with other functional groups, can impart color to organic molecules. The specific substitution pattern of this compound could lead to derivatives with unique optical properties.

Furthermore, polynitro aromatic compounds are the basis for many high-energy materials and explosives. nih.gov While this compound is not a polynitro compound in the typical sense of having multiple nitro groups, the high degree of substitution and the presence of heavy halogen atoms could influence its thermal stability and decomposition properties.

Nitroaromatic compounds are also utilized as precursors in the synthesis of polymers and specialty materials. nih.gov The functional handles on this compound could be used to incorporate this aromatic unit into a polymer backbone or as a pendant group, potentially imparting properties such as flame retardancy (due to the halogens) or enhanced thermal stability. Chemiresistive sensors based on hybrid materials have shown promise in detecting nitroaromatic compounds, which are often pollutants or explosives. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.